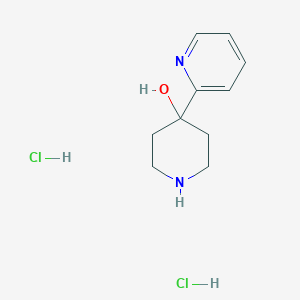
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Purohit et al. (2011) synthesized a series of compounds from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, exhibiting significant inhibition on bacterial and fungal growth (Purohit et al., 2011). Additionally, Plech et al. (2011) prepared novel derivatives of this compound, which showed antibacterial activity against various bacterial strains (Plech et al., 2011). Similarly, Safonov and Panasenko (2022) investigated new 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, demonstrating antifungal and antimicrobial effects (Safonov & Panasenko, 2022).
Corrosion Inhibition
Studies have explored the potential of triazole derivatives, including this compound, in corrosion inhibition. Bentiss et al. (2007) focused on the use of 4H-triazole derivatives for protecting mild steel in acidic solutions, finding significant inhibition efficiency (Bentiss et al., 2007). Quraishi and Jamal (2002) also demonstrated the effectiveness of fatty acid triazoles in inhibiting corrosion of mild steel in acid solutions (Quraishi & Jamal, 2002).
Pharmaceutical Research
Some studies have investigated the potential of this compound derivatives in pharmaceutical applications. For instance, Bekircan et al. (2015) synthesized novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and evaluated their lipase and α-glucosidase inhibition, indicating potential for metabolic disorder treatment (Bekircan et al., 2015).
Crystal and Molecular Structure Analysis
The molecular and crystal structures of derivatives of this compound have been analyzed to understand their chemical properties. Sarala et al. (2006) conducted a structural analysis of 4-amino-5-(4-methyl)-4H-[1,2,4]-triazole-3-thiol, contributing to the understanding of its molecular properties (Sarala et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds such as 5-(2-chlorophenyl)furan-2-carboxylic acid have been reported to target methionine aminopeptidase 2 in mycobacterium tuberculosis and methionine aminopeptidase in escherichia coli . These enzymes play crucial roles in protein synthesis and maturation, making them potential targets for antimicrobial agents.
Mode of Action
Based on the mode of action of structurally similar compounds, it can be speculated that it may interfere with the function of its target enzymes, leading to disruption of protein synthesis and bacterial growth .
Biochemical Pathways
Given its potential targets, it may impact the protein synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on its potential targets, it can be speculated that it may lead to inhibition of protein synthesis, resulting in the disruption of bacterial growth .
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWRKNBGNJZYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350449 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58755-00-3 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the synthesis of the target thiazolo[3,2-b][1,2,4]triazole derivatives?
A1: this compound serves as a crucial building block in the multi-step synthesis of the final thiazolo[3,2-b][1,2,4]triazole compounds []. The synthesis begins with the reaction of 2-chlorobenzohydrazide with potassium thiocyanate, resulting in the formation of this compound through a cyclization reaction. This compound then undergoes further reactions, including condensation and a final cyclization in the presence of polyphosphoric acid, to yield the desired 2-(2-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazole derivatives.
Q2: How is the structure of this compound confirmed in the study?
A2: The synthesized this compound was characterized using a combination of spectroscopic techniques. This included Fourier-transform infrared spectroscopy (FT-IR), proton (1H) and carbon-13 (13C) nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry (TOF MS ES+). Additionally, elemental analysis (C, H, N, S) was performed to further confirm the compound's identity and purity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)








